

The Rising Profile of 4-Methoxypiperidine Derivatives in Drug Discovery: A Technical Overview

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Compound of Interest

Compound Name: 4-methoxypiperidine
Hydrochloride

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Shanghai, China – December 30, 2025 – The 4-methoxypiperidine scaffold is emerging as a privileged structure in medicinal chemistry, with a growing body of research highlighting the diverse biological activities of its derivatives. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the synthesis, pharmacological properties, and structure-activity relationships (SAR) of this versatile class of compounds. The focus will be on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides that have shown potent and selective inhibitory activity against the presynaptic choline transporter (CHT), a critical protein in cholinergic signaling.

Core Structure and Biological Significance

The 4-methoxypiperidine moiety serves as a crucial building block in the design of novel therapeutic agents. Its structural features can influence key drug-like properties such as solubility, bioavailability, and metabolic stability.^[1] Derivatives of the broader piperidine class have been investigated for a wide range of pharmacological activities, including analgesic, anti-inflammatory, and acetylcholinesterase inhibitory effects.^{[2][3][4][5][6]}

Case Study: 4-Methoxy-3-(piperidin-4-yl)oxy Benzamides as Choline Transporter Inhibitors

A significant recent development in the field is the identification of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as potent inhibitors of the high-affinity choline transporter (CHT).^{[7][8]} CHT is responsible for the uptake of choline into presynaptic neurons, a rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh). Dysregulation of cholinergic signaling is implicated in a variety of neurological and psychiatric disorders, making CHT an attractive therapeutic target.

Quantitative Structure-Activity Relationship (SAR) Data

Iterative medicinal chemistry efforts have led to the exploration of the structure-activity relationships around this novel scaffold. The following tables summarize the in vitro inhibitory activity (IC₅₀) of key derivatives against the human choline transporter.

Table 1: SAR of the Amide Moiety in 4-Methoxy-3-(piperidin-4-yl)oxy Benzamides^[7]

Compound	R Group (Amide)	IC50 (μM) at 100 nM Choline	IC50 (μM) at 10 μM Choline
10a	Phenyl	1.1 ± 0.1	1.1 ± 0.1
10b	4-Fluorophenyl	0.83 ± 0.07	0.91 ± 0.08
10c	4-Chlorophenyl	0.65 ± 0.06	0.72 ± 0.06
10d	4-Bromophenyl	0.59 ± 0.05	0.68 ± 0.05
10e	4-Trifluoromethylphenyl	0.45 ± 0.04	0.51 ± 0.04
10f	4-Methylphenyl	1.3 ± 0.1	1.4 ± 0.1
10g	4-Methoxyphenyl	1.5 ± 0.1	1.6 ± 0.1
10h	2-Pyridyl	0.29 ± 0.03	0.35 ± 0.03
10i	3-Pyridyl	0.42 ± 0.04	0.48 ± 0.04
10j	4-Pyridyl	0.51 ± 0.05	0.58 ± 0.05
10k	2-Thienyl	0.38 ± 0.03	0.44 ± 0.04
10l	3-Thienyl	0.62 ± 0.06	0.70 ± 0.06
10m (ML352)	2-Pyrimidinyl	0.18 ± 0.02	0.22 ± 0.02

Table 2: SAR of the 3-Oxy-piperidine Moiety[7]

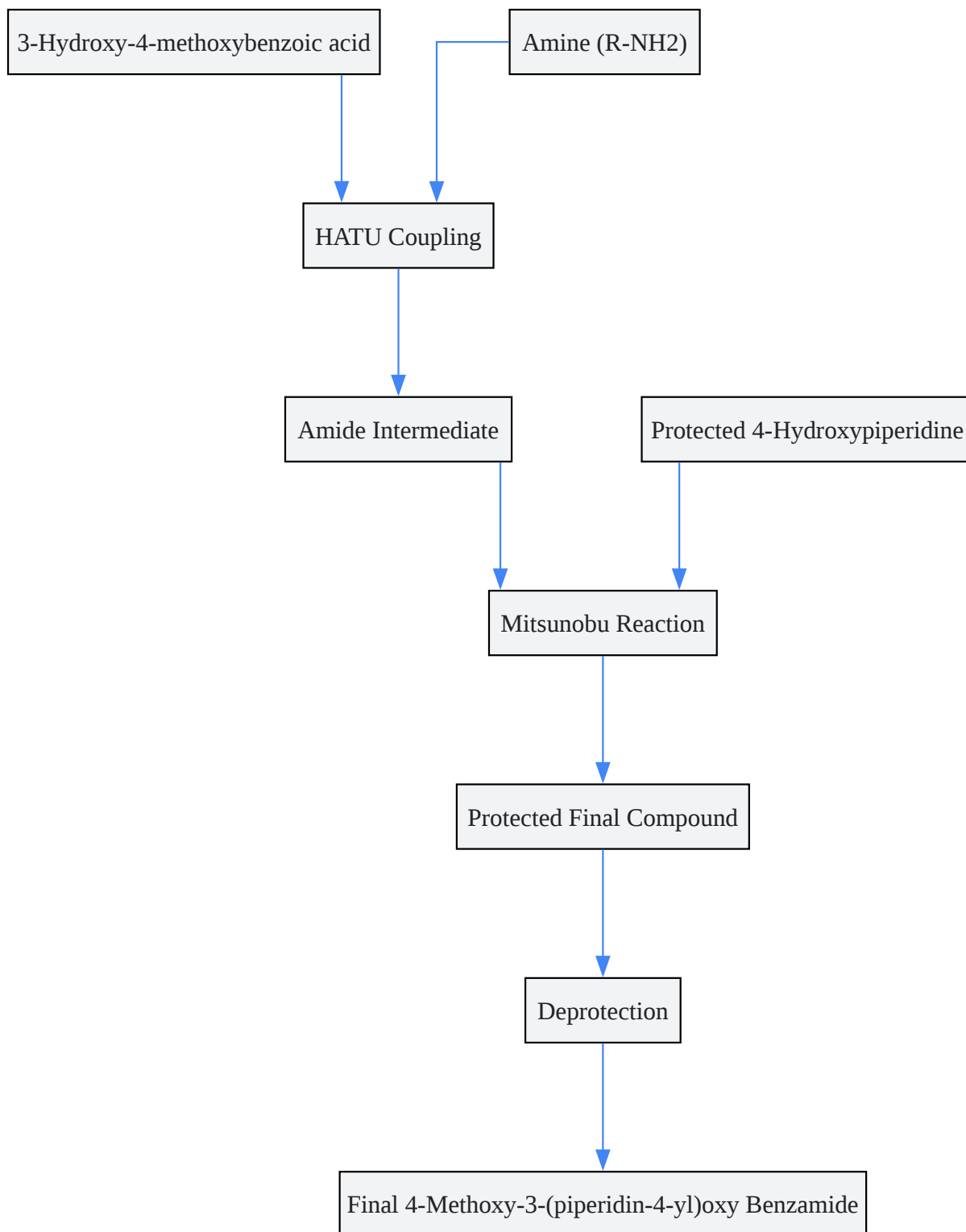
Compound	R' Group (at Piperidine Nitrogen)	IC50 (μM) at 100 nM Choline	IC50 (μM) at 10 μM Choline
10m	Isopropyl	0.18 ± 0.02	0.22 ± 0.02
10n	Cyclohexyl	> 10	> 10
10o	Cyclopentyl	> 10	> 10
10p	(2-Piperidin-1-yl)ethoxy	0.76 ± 0.07	0.53 ± 0.05
10q	2-Morpholinoethoxy	6.12 ± 0.5	1.77 ± 0.15

Experimental Protocols

The synthesis and biological evaluation of these compounds followed established methodologies.

General Synthetic Procedure for 4-Methoxy-3-(piperidin-4-yl)oxy Benzamides

The synthesis commenced with the commercially available 3-hydroxy-4-methoxybenzoic acid. [7] This starting material was subjected to a HATU-mediated coupling reaction with the desired amine to form the corresponding amide. The resulting intermediate then underwent a Mitsunobu reaction with a suitably protected 4-hydroxypiperidine derivative, followed by deprotection to yield the final products.

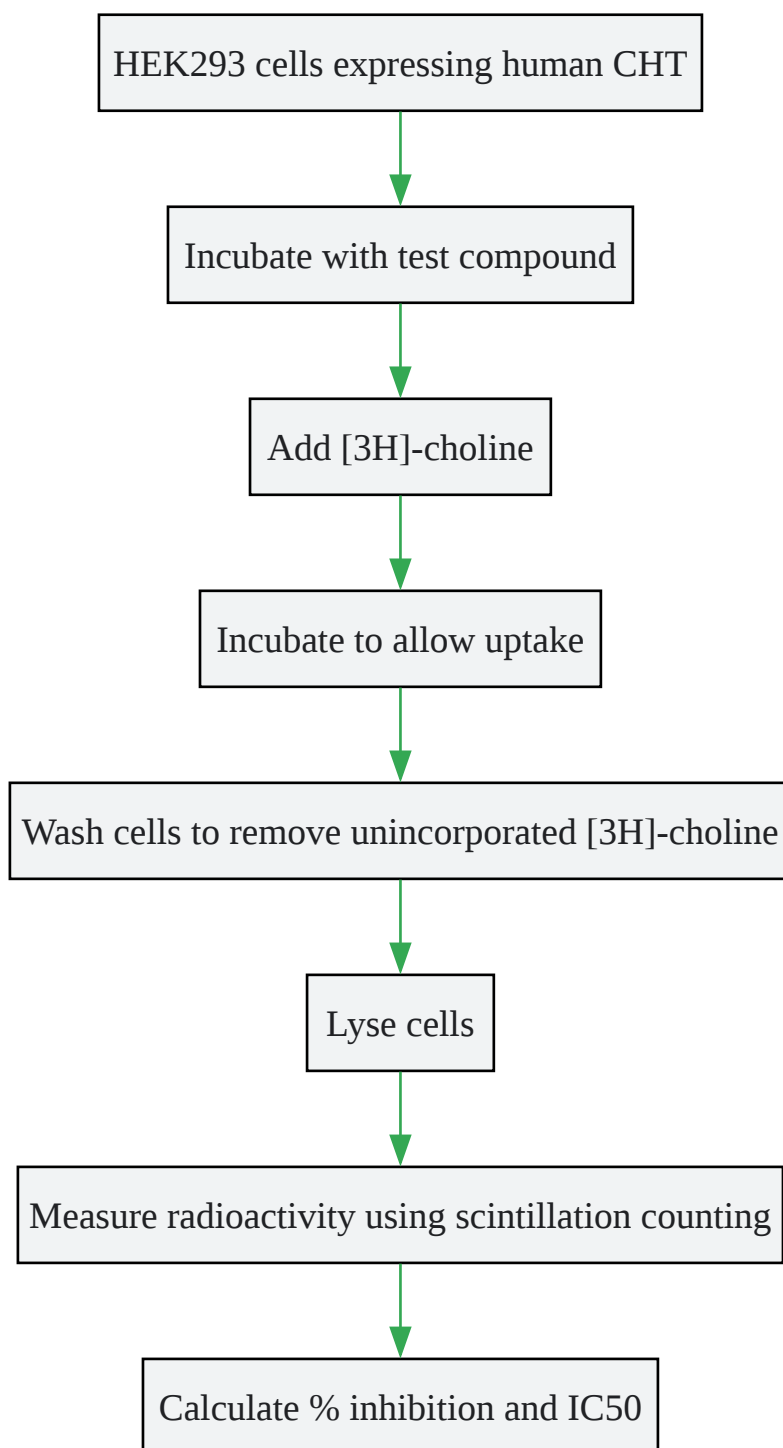


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Synthetic Workflow for 4-Methoxy-3-(piperidin-4-yl)oxy Benzamides

In Vitro Choline Transporter Inhibition Assay

The inhibitory activity of the synthesized compounds against the human choline transporter was assessed using a radioligand uptake assay in HEK293 cells stably expressing the transporter.

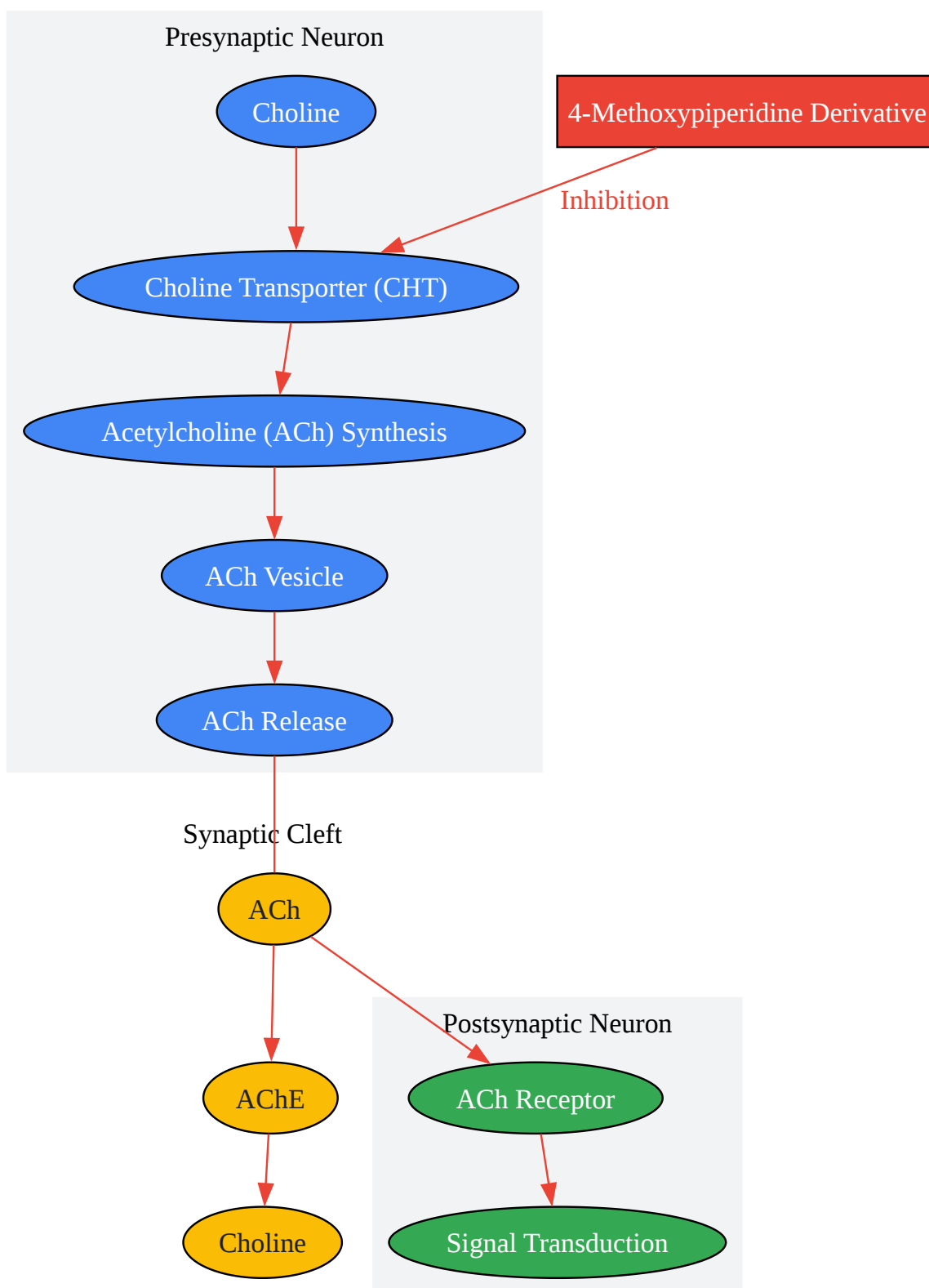


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Workflow for the In Vitro CHT Inhibition Assay

Mechanism of Action: Inhibition of Cholinergic Neurotransmission

The lead compound, ML352 (10m), acts as a potent and selective inhibitor of the presynaptic choline transporter.^[7] By blocking the reuptake of choline, these derivatives limit the synthesis of acetylcholine, thereby modulating cholinergic neurotransmission. This mechanism of action holds therapeutic potential for a range of neurological and psychiatric conditions.



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Inhibition of Cholinergic Signaling by 4-Methoxypiperidine Derivatives

Conclusion

Derivatives of 4-methoxypiperidine represent a promising class of compounds with significant potential for the development of novel therapeutics. The detailed structure-activity relationship and potent inhibitory activity of 4-methoxy-3-(piperidin-4-yl)oxy benzamides against the choline transporter underscore the value of this scaffold in targeting challenging neurological and psychiatric disorders. Further research into the optimization of these compounds and exploration of their in vivo efficacy is warranted.

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